molecular formula C9H8FNO2S B2640471 [(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile CAS No. 1325306-08-8

[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile

Cat. No. B2640471
CAS RN: 1325306-08-8
M. Wt: 213.23
InChI Key: JTTHSGWSIZDRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C9H8FNO2S . It is used in research and has a molecular weight of 213.23 .

Scientific Research Applications

Nucleophilic Fluorination Reactions

One significant application involves nucleophilic fluorination reactions, where sulfonium borane compounds react with fluoride anions in MeOH/H2O mixtures to afford fluoroborate compounds. This method is potentially applicable to a wide range of nucleophilic fluorination procedures that involve wet fluoride sources (Haiyan Zhao & F. Gabbaï, 2011).

Electrochemical Methods

Electrochemical methods for synthesizing vinyl fluorides involve the electrolytic reduction of fluoro-arylvinyl phenyl sulphones in acetonitrile, leading to the formation of fluoro-arylethylenes. This process highlights the role of acetonitrile in facilitating bond cleavages and formations under electrochemical conditions (A. Kunugi et al., 1993).

Polymerization and Electrochemical Capacitors

The electrochemical polymerization of thiophene derivatives in ionic liquids and acetonitrile has been explored, leading to the development of electroactive polymers suitable for various applications, including electrochemical capacitors. This research underscores the versatility of acetonitrile as a solvent for synthesizing and studying conductive polymers (E. Naudin et al., 2002).

Silver-Catalyzed Cyclizations

Silver-catalyzed cyclization of sulfones to form dihydrofurans is another notable application, showcasing acetonitrile's role in facilitating metal-catalyzed cyclizations at ambient temperatures. This process is valuable for synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (R. R. Tata & M. Harmata, 2016).

Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds through nucleophilic displacement reactions using fluoride ions in acetonitrile demonstrates the utility of acetonitrile in mediating reactions involving challenging fluorination steps. This method has implications for synthesizing fluorinated analogs of sugars and other bioactive molecules (T. Haradahira et al., 1984).

properties

IUPAC Name

2-(2-fluoro-4-methylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2S/c1-7-2-3-9(8(10)6-7)14(12,13)5-4-11/h2-3,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTHSGWSIZDRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.